molecular formula C10H7FN2O2 B11036243 7-fluoro-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one

7-fluoro-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one

Cat. No.: B11036243
M. Wt: 206.17 g/mol
InChI Key: GJZXILUPNUWXSM-UHFFFAOYSA-N
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Description

7-fluoro-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of oxazoloquinazolines, which are known for their diverse biological activities.

Preparation Methods

The synthesis of 7-fluoro-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the reaction of isoquinolinium N-ylides with aromatic aldehydes and heterocyclic 1,3-dicarbonyl compounds via a one-pot three-component diastereoselective domino reaction . This method is advantageous due to its operational simplicity and the avoidance of hazardous organic solvents and catalysts.

Chemical Reactions Analysis

7-fluoro-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-fluoro-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of various enzymes and biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-fluoro-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biological processes, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar compounds to 7-fluoro-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one include:

The uniqueness of this compound lies in its fluorine substitution, which can significantly alter its chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H7FN2O2

Molecular Weight

206.17 g/mol

IUPAC Name

7-fluoro-2,3-dihydro-[1,3]oxazolo[2,3-b]quinazolin-5-one

InChI

InChI=1S/C10H7FN2O2/c11-6-1-2-8-7(5-6)9(14)13-3-4-15-10(13)12-8/h1-2,5H,3-4H2

InChI Key

GJZXILUPNUWXSM-UHFFFAOYSA-N

Canonical SMILES

C1COC2=NC3=C(C=C(C=C3)F)C(=O)N21

Origin of Product

United States

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